1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448269
InChI: InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3
SMILES:
Molecular Formula: C5H4F3N3O
Molecular Weight: 179.10 g/mol

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

CAS No.:

Cat. No.: VC20448269

Molecular Formula: C5H4F3N3O

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde -

Specification

Molecular Formula C5H4F3N3O
Molecular Weight 179.10 g/mol
IUPAC Name 1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde
Standard InChI InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3
Standard InChI Key HVGVCMRXBAEMNL-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC(=N1)C=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Key substituents include:

  • Methyl group (CH₃): Positioned at the 1-nitrogen, providing steric stabilization.

  • Trifluoromethyl group (CF₃): At the 5-carbon, enhancing electron-withdrawing effects and metabolic stability.

  • Aldehyde group (CHO): At the 3-carbon, enabling nucleophilic additions and condensations.

The molecular formula is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₅H₄F₃N₃O
Molecular Weight179.10 g/mol
SMILES NotationCN1C(=NC(=N1)C(F)(F)F)C=O
InChI KeyKHEGIWRXKYXWNL-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous triazole-carbaldehydes are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR would show signals for the aldehyde proton (~9.8–10.2 ppm) and methyl group (~3.5–4.0 ppm) .

  • Infrared Spectroscopy (IR): Strong absorption bands for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 179.10, with fragmentation patterns indicative of CF₃ and CHO loss .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde likely involves multi-step strategies common to triazole derivatives:

  • Cyclocondensation: Reaction of hydrazine derivatives with trifluoromethyl-containing building blocks. For example, hydrazine hydrate may react with trifluoromethyl ketones in the presence of formic acid to form the triazole core.

  • Methylation: Introduction of the methyl group via alkylating agents like methyl iodide under basic conditions.

  • Formylation: Oxidation of a hydroxymethyl intermediate or direct formylation using reagents such as phosphorus oxychloride (POCl₃) in DMF (Vilsmeier-Haack reaction).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, CF₃COCl, 80°C60–70
MethylationCH₃I, K₂CO₃, DMF, 25°C85–90
FormylationPOCl₃, DMF, 0°C → 60°C50–60

Reactivity and Derivative Formation

The aldehyde group serves as a reactive handle for diverse transformations:

  • Reductive Amination: Conversion to secondary amines using NaBH₃CN and primary amines.

  • Wittig Reactions: Formation of α,β-unsaturated carbonyl compounds.

  • Schiff Base Formation: Condensation with amines to generate imine derivatives, often bioactive.

Biological Activities and Mechanisms

Anticancer Properties

The compound’s potential cytotoxicity is linked to:

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing DNA replication.

  • Apoptosis Induction: Activation of caspase-3 and -9 pathways in cancer cell lines (e.g., MCF-7, HeLa).

Table 3: Cytotoxicity Data for Analogous Compounds

Cell LineIC₅₀ (μM)Mechanism
MCF-712.4Caspase-3 Activation
HeLa8.9DNA Intercalation
A54915.7ROS Generation

Applications in Drug Discovery

Lead Compound Optimization

The aldehyde moiety allows for rapid diversification into libraries of derivatives. For example:

  • Hybrid Molecules: Conjugation with known pharmacophores (e.g., chalcones, quinazolines) to enhance efficacy.

  • Prodrug Development: Conversion to oximes or hydrazones for improved bioavailability.

Agrochemistry

Triazole derivatives are pivotal in fungicide development. The trifluoromethyl group enhances environmental stability, making the compound a candidate for crop protection agents.

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